(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is an organic compound with a complex structure, characterized by the presence of both chlorophenyl and fluoropropoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-chlorobenzaldehyde: This can be synthesized from 4-chlorotoluene through oxidation.
Preparation of 4-(3-fluoropropoxy)benzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base.
Aldol Condensation: The final step involves the aldol condensation of 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the fluoropropoxy group, which may affect its reactivity and biological activity.
(E)-1-(4-fluorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its chemical properties.
Uniqueness
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to the presence of both chlorophenyl and fluoropropoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO2/c19-16-7-5-15(6-8-16)18(21)11-4-14-2-9-17(10-3-14)22-13-1-12-20/h2-11H,1,12-13H2/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYTPEGONBAC-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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